molecular formula C9H11NO2S B578381 Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate CAS No. 1259287-72-3

Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate

Cat. No.: B578381
CAS No.: 1259287-72-3
M. Wt: 197.252
InChI Key: ZBFJJGBWKCYVDY-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.252. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Functionalized Tetrahydropyridines : Zhu, Lan, and Kwon (2003) described a phosphine-catalyzed [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate and N-tosylimines to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process achieved excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

  • Biological Activity of Substituted Tetrahydrothieno Pyridines : A review by Sangshetti et al. (2014) highlighted the importance of 4,5,6,7-tetrahydrothieno pyridine derivatives in synthesizing compounds with potent biological activities. These compounds are considered potential lead molecules for future drug development (Sangshetti et al., 2014).

  • Synthesis of Pyrido Thieno[2,3-d]pyrimidines : El-Kashef et al. (2010) reported the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, starting from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (El-Kashef et al., 2010).

  • Inhibition of TNF-α Production : Fujita et al. (2002) synthesized novel 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives and evaluated their ability to inhibit TNF-α production, finding several compounds with potent inhibitory activity (Fujita et al., 2002).

  • Synthesis of Palladium-Catalyzed Couplings : Calhelha and Queiroz (2010) prepared methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates and used them in palladium-catalyzed couplings and intramolecular cyclizations to synthesize various heterocyclic compounds (Calhelha & Queiroz, 2010).

  • A1 Adenosine Receptor Modulators : Aurelio et al. (2009) explored the potential of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as allosteric modulators and antagonists at the A1 adenosine receptor. They identified these compounds as a novel class of orthosteric antagonists of the A1AR (Aurelio et al., 2009).

Safety and Hazards

“Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate” may pose certain hazards. A similar compound, “Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride”, has been classified with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h4,10H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJJGBWKCYVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259287-72-3
Record name methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate
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